Antimicrobial Activity vs. Salicylamide
In a head-to-head structure-activity relationship study against multidrug-resistant Neisseria gonorrhoeae, the N,N-diethyl derivative (compound 5) exhibited significantly reduced antibacterial activity compared to the parent salicylamide. While salicylamide demonstrated potent activity with an MIC range of 8-32 μg/mL against 40 antibiotic-resistant strains, N,N-diethylsalicylamide showed weak activity with an MIC50 of 128 μg/mL [1]. This 4- to 16-fold reduction in potency directly quantifies the impact of N-alkylation on antigonorrheal efficacy.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against N. gonorrhoeae |
|---|---|
| Target Compound Data | MIC50 = 128 μg/mL |
| Comparator Or Baseline | Salicylamide: MIC range = 8-32 μg/mL (against 40 strains) |
| Quantified Difference | 4- to 16-fold higher MIC (reduced potency) |
| Conditions | In vitro broth microdilution assay against 40 antibiotic-resistant N. gonorrhoeae clinical isolates |
Why This Matters
This quantitative difference informs researchers that N,N-diethylsalicylamide is unsuitable as an antimicrobial lead compound for gonorrhea, whereas the parent salicylamide represents the active scaffold; procurement for antibacterial studies should prioritize salicylamide, while N,N-diethylsalicylamide serves as a negative control or a model for understanding SAR.
- [1] Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 2019, 63(12), e01225-19. View Source
